4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile
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Description
4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile' involves the reaction of 4-bromobenzonitrile with (1R,4R)-2,5-diazabicyclo[2.2.1]heptane in the presence of a base to form the intermediate 4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)benzonitrile, which is then treated with methyl iodide to yield the final product.
Starting Materials
4-bromobenzonitrile, (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, base, methyl iodide
Reaction
Step 1: 4-bromobenzonitrile is reacted with (1R,4R)-2,5-diazabicyclo[2.2.1]heptane in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF or DMSO, at elevated temperature to form the intermediate 4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)benzonitrile., Step 2: The intermediate 4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)benzonitrile is then treated with excess methyl iodide in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF or DMSO, at elevated temperature to yield the final product, 4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile.
properties
IUPAC Name |
4-[[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-6-10-1-3-11(4-2-10)8-16-9-12-5-13(16)7-15-12/h1-4,12-13,15H,5,7-9H2/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGLNJLVGKZHLI-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1CN2CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl}benzonitrile |
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